2-Cyclopropylcyclohexane-1-carboxylic acid
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Overview
Description
2-Cyclopropylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopropyl group and a cyclohexane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which does not require the isolation of the nitrile intermediate . Another method includes the heating of cyclopropanedicarboxylic acid . Additionally, the compound can be prepared by the action of alkali on ethyl γ-chlorobutyrate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as esters or amides.
Scientific Research Applications
2-Cyclopropylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Cyclopropylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclopropyl and cyclohexane rings can interact with hydrophobic regions of target molecules, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropanecarboxylic acid: Contains a cyclopropyl group but lacks the cyclohexane ring.
Cyclohexylacetic acid: Similar in structure but has an acetic acid group instead of a carboxylic acid group.
Uniqueness
2-Cyclopropylcyclohexane-1-carboxylic acid is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination allows for unique interactions with biological targets and makes the compound valuable in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHSRQGZABKQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512893-46-7 |
Source
|
Record name | 2-cyclopropylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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